Structural and Functional Differentiation from Clinical IMiDs for PROTAC Building Block Applications
The primary differentiation of 3-(2-Aminoethoxy) Thalidomide is its design as a functionalized building block. Unlike clinical IMiDs such as lenalidomide and pomalidomide, which lack a readily accessible chemical handle for conjugation, this compound is purpose-built with a terminal primary amine. This amine enables direct covalent linkage to a target protein ligand via standard bioconjugation chemistry . While lenalidomide and pomalidomide exhibit potent binding to cereblon with reported IC50 values of approximately 2.1–3.0 µM in certain assays [1], this compound retains the core cereblon-binding moiety but is not intended to be evaluated as a standalone therapeutic. Its value is defined by its bifunctional nature: a cereblon-binding head and a reactive amine tail.
| Evidence Dimension | Conjugation-Ready Functional Handle |
|---|---|
| Target Compound Data | Terminal primary amine (-NH2) group present |
| Comparator Or Baseline | Lenalidomide and Pomalidomide: Lacks a terminal primary amine conjugation handle |
| Quantified Difference | Presence vs. Absence (Qualitative) |
| Conditions | Structural comparison based on IUPAC nomenclature and vendor specifications . |
Why This Matters
This functional group enables a modular, 'click-chemistry' like approach to PROTAC synthesis, which is a core differentiator for procurement as a research tool.
- [1] Chamberlain, P. P., et al. (2011). Direct Binding with Cereblon Mediates the Antiproliferative and Immunomodulatory Action of Lenalidomide and Pomalidomide. Blood, 118(21), 738. View Source
